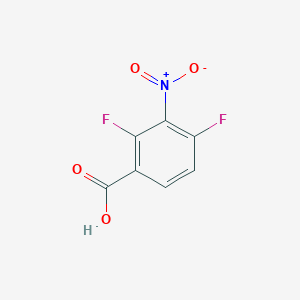

2,4-Difluoro-3-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBZLXKGWAKINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-3-nitrobenzoic Acid: A Strategic Intermediate in Modern Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitrobenzoic acid (CAS No. 151706-56-4) is a highly functionalized aromatic compound that has garnered significant interest within the pharmaceutical, agrochemical, and material science sectors. Its strategic importance lies in the unique combination of reactive functional groups on the benzene ring: a carboxylic acid, two fluorine atoms, and a nitro group. The fluorine atoms, known for their ability to enhance metabolic stability, binding affinity, and bioavailability in drug candidates, make this molecule a valuable building block in medicinal chemistry.[1][2] The nitro group and carboxylic acid serve as versatile chemical handles, allowing for a wide array of subsequent chemical transformations. This guide provides an in-depth analysis of the commercial landscape, price dynamics, synthesis protocols, and critical applications of this key chemical intermediate.

Part 1: Commercial Availability and Sourcing

Procuring high-quality starting materials is the foundational step for any successful research and development campaign. The commercial availability of 2,4-Difluoro-3-nitrobenzoic acid is primarily through specialized chemical suppliers that focus on providing building blocks for organic synthesis. These suppliers range from large, multinational corporations to smaller, niche custom synthesis laboratories.

Key Commercial Suppliers

The following table summarizes prominent suppliers known to list 2,4-Difluoro-3-nitrobenzoic acid or structurally similar fluorinated nitroaromatics. It is crucial for researchers to verify purity, availability, and lead times directly with the suppliers, as stock levels can fluctuate.

| Supplier Category | Representative Companies | Typical Purity | Scale | Noteworthy Features |

| Major Chemical Catalogs | Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals | >97% | Grams to Kilograms | Broad portfolio, extensive documentation (CoA, SDS), established distribution networks.[3][4] |

| Niche & Custom Synthesis | ChemScene, BLD Pharm, Chem-Impex, Synthonix Corporation | >95% to >98% | Milligrams to Multi-kilogram | Often provide custom synthesis services, may offer competitive pricing for bulk orders.[5][6][7] |

| Manufacturers & Exporters | NINGBO INNO PHARMCHEM CO.,LTD., Simson Pharma Limited, Fluorochem Private Limited | Bulk/Commercial Grade | Kilograms to Tons | Focus on industrial-scale production, suitable for later-stage development and commercial manufacturing.[8] |

Procurement Workflow: A Strategic Approach

Sourcing specialized chemicals requires a systematic process to ensure quality and timeline adherence. The following workflow outlines a best-practice approach for researchers.

Caption: A streamlined workflow for procuring specialty chemicals.

Part 2: Price Trends and Market Dynamics

The price of 2,4-Difluoro-3-nitrobenzoic acid is not static and is influenced by a confluence of factors ranging from raw material costs to market demand. While specific historical price charts for this compound are not publicly available, analysis of the broader fluorochemical and nitrobenzene markets provides valuable insights into price volatility.

Factors Influencing Price

The cost structure for this intermediate is multi-faceted. Understanding these components allows researchers to better forecast project costs and make informed purchasing decisions.

Caption: Key drivers affecting the market price of the title compound.

Market Analysis and Indicative Pricing

The market for related compounds like 2,4-Difluoro Nitrobenzene is projected to grow significantly, with one report forecasting a CAGR of 9.1% between 2025 and 2032, driven by its use in pharmaceuticals and agrochemicals.[9] This underlying demand for fluorinated intermediates suggests a stable to upward price trend for 2,4-Difluoro-3-nitrobenzoic acid. The Asia-Pacific region, particularly China and India, serves as a major manufacturing hub for these chemicals, influencing global supply and pricing.[1][10]

The following table provides indicative pricing for structurally related fluoronitrobenzoic acids available from major suppliers. These prices are for research quantities and should be used as an estimate for budgeting purposes.

| Compound | CAS Number | Supplier (Example) | Quantity | Indicative Price (USD) |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Sigma-Aldrich | 5 G | $29.70 |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Sigma-Aldrich | 25 G | $96.30 |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | Thermo Scientific | 1 g | $105.65 |

| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | TCI Chemicals | 25 g | Contact for Price |

Note: Prices are subject to change and were accessed in early 2026. They do not include shipping and handling fees.

Part 3: Technical Guide for Application and Synthesis

Core Applications in Research and Development

The utility of 2,4-Difluoro-3-nitrobenzoic acid stems from its role as a versatile building block. Its derivatives are integral to the synthesis of high-value molecules.

-

Pharmaceutical Synthesis : This intermediate is crucial for creating complex heterocyclic structures. The fluorine atoms enhance drug properties, while the nitro and carboxylic acid groups provide synthetic handles.[2] It is a precursor for novel antibacterial agents, particularly quinolonecarboxylic acid derivatives, and potentially for anti-cancer and anti-inflammatory drugs.[11] The ortho-positioning of the functional groups makes it an ideal precursor for synthesizing benzimidazoles, which are core structures in many active pharmaceutical ingredients (APIs).[12]

-

Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to develop advanced herbicides and fungicides. Fluorinated compounds often exhibit enhanced efficacy and stability in environmental applications.[1][7]

-

Material Science : The presence of fluoro and nitro groups can be leveraged to synthesize specialty polymers and dyes with unique electronic and physical properties.[7]

Representative Synthesis Protocol

The synthesis of 2,4-Difluoro-3-nitrobenzoic acid is typically achieved through the nitration of 2,4-difluorobenzoic acid. The directing effects of the fluorine atoms and the carboxylic acid group (an electron-withdrawing deactivator) make the reaction conditions critical to achieving the desired 3-nitro isomer. The following protocol is a representative method based on established chemical principles for the nitration of deactivated aromatic rings.

Reaction: Nitration of 2,4-Difluorobenzoic Acid

Caption: A simplified schematic of the synthesis pathway.

Step-by-Step Methodology:

-

1. Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2,4-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid (3-4 volumes). Cool the mixture to 0 °C in an ice bath.

-

Causality: Using concentrated sulfuric acid as a solvent and catalyst is essential. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deficient aromatic ring. Cooling to 0 °C helps control the exothermic reaction and minimizes the formation of byproducts.

-

-

2. Nitration: Slowly add fuming nitric acid (1.1 to 1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Fuming nitric acid provides a high concentration of HNO₃. A slow, dropwise addition is critical for thermal control. A slight excess of nitric acid ensures the complete conversion of the starting material.

-

-

3. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: The reaction is often sluggish due to the deactivating nature of the substituents on the ring, requiring an extended reaction time at room temperature to proceed to completion.

-

-

4. Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. The solid product will precipitate out of the aqueous solution.

-

Causality: The product is an organic solid that is insoluble in water. Quenching the reaction on ice serves to both stop the reaction and precipitate the product, making it easy to isolate.

-

-

5. Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity 2,4-Difluoro-3-nitrobenzoic acid.

-

Causality: Washing with water removes residual acids. Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the product and the impurities at different temperatures.

-

-

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. The melting point should also be determined and compared to literature values.

Conclusion

2,4-Difluoro-3-nitrobenzoic acid stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its role as a versatile intermediate in the development of life-saving pharmaceuticals and other high-performance chemicals is well-established. For researchers and drug development professionals, a thorough understanding of its commercial landscape, price drivers, and synthetic methodologies is paramount for leveraging its full potential. By partnering with reliable suppliers and employing robust synthetic protocols, the scientific community can continue to build upon this valuable molecular scaffold to drive innovation across disciplines.

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. Google Patents.

-

Evaluating Market Players in the 2,4-Difluoro Nitrobenzene Sector: Strengths, Weaknesses, and a CAGR Forecast of 9.1% until 2032. Apiary. Available at: [Link]

-

Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. Apra Innovative. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available at: [Link]

-

4-Fluoro-3-Nitrobenzoic Acid - IndiaMART. IndiaMART. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Chemicals Archives - Future Market Analytics. Future Market Analytics. Available at: [Link]

-

Global 2-Fluoro-3-Nitrobenzoic Acid Market 2025 by Manufacturers, Regions, Type and Application, Forecast to 2031. Available at: [Link]

-

Nitrobenzene Market Size, Share, Industry Analysis, 2034. Polaris Market Research. Available at: [Link]

-

Benzoic Acid Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. ChemAnalyst. Available at: [Link]

-

Benzoic Acid Market Size Volume Share Analysis Report 2032 - SNS Insider. SNS Insider. Available at: [Link]

Sources

- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [sigmaaldrich.com]

- 4. 3-Fluoro-4-nitrobenzoic Acid | 403-21-4 | TCI AMERICA [tcichemicals.com]

- 5. 317-46-4|2-Fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. indiamart.com [indiamart.com]

- 9. Evaluating Market Players in the 2,4-Difluoro Nitrobenzene Sector: Strengths, Weaknesses, and a CAGR Forecast of 9.1% until 2032 · Apiary [24difluoronitrobenzenemarketsharemarkettrendsandforecastsf1.docs.apiary.io]

- 10. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ossila.com [ossila.com]

Technical Whitepaper: Operational Safety & Handling of 2,4-Difluoro-3-nitrobenzoic Acid

Executive Summary & Chemical Profile

2,4-Difluoro-3-nitrobenzoic acid is a specialized fluorinated aromatic intermediate primarily utilized in the synthesis of antibacterial agents (specifically fluoroquinolones) and kinase inhibitors. Its chemical architecture—characterized by a benzoic acid moiety flanked by electron-withdrawing fluorine and nitro groups—imparts unique reactivity profiles but also significant safety hazards.

This guide moves beyond standard MSDS data, providing an operational framework for handling this compound in drug discovery and process development environments.

Chemical Identification

| Property | Specification |

| Chemical Name | 2,4-Difluoro-3-nitrobenzoic acid |

| CAS Number | 154257-75-7 (Verify with specific vendor CoA) |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

| Physical State | Pale yellow to off-white crystalline powder |

| Acidity (pKa) | ~2.5–3.0 (Predicted: Stronger acid than benzoic acid due to EWG) |

Structural Hazard Analysis

The safety profile of this molecule is dictated by its functional groups:

-

Nitro Group (-NO₂): Introduces thermal instability potential. While mono-nitro aromatics are generally stable, they can decompose violently if heated to dryness in the presence of strong bases or metals.

-

Difluoro-substitution: The fluorine atoms (particularly at the 2- and 4-positions) activate the ring for Nucleophilic Aromatic Substitution (SnAr). Critical Risk: Reaction with nucleophiles (amines, hydroxides) can be highly exothermic.

-

Carboxylic Acid: Corrosive to mucous membranes and incompatible with strong oxidizers.

Comprehensive Hazard Assessment

GHS Classification (derived from Structural Class)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Thermal & Chemical Stability Risks

-

Decomposition Products: In the event of a fire or thermal runaway, this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide. HF is a systemic poison requiring immediate specific neutralization (Calcium Gluconate).

-

Shock Sensitivity: Low, but standard protocol for nitro-compounds dictates avoiding grinding dry powder with metal pestles.

Operational Safety Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against fluorinated aromatics over long durations due to permeation.

| PPE Category | Standard | Rationale |

| Respiratory | P3 / N95 (Solids) or Half-mask with ABEK1 filters (Solution) | Prevents inhalation of acidic dust which causes severe respiratory edema. |

| Hand Protection | Double Gloving: Inner Nitrile (4 mil) / Outer Neoprene or Viton | Fluorinated aromatics can degrade thin nitrile; double layer provides breakthrough indication. |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | Fine powder drift can bypass glasses; acid nature requires complete seal. |

| Body Defense | Tyvek® Lab Coat + PVC Apron | Prevents contamination of street clothes; PVC resists acidic permeation. |

Engineering Controls & Handling Logic

The following decision logic outlines the required engineering controls based on the operation scale.

Figure 1: Engineering control selection workflow based on operational scale. Note the requirement for non-sparking tools due to the nitro-functionality.

Synthetic Utility & Reaction Safety

The SnAr Hazard (Nucleophilic Aromatic Substitution)

The primary utility of 2,4-difluoro-3-nitrobenzoic acid is the selective displacement of the fluorine atoms.

-

Mechanism: The nitro group at C3 and the carboxyl at C1 withdraw electrons, making C2 and C4 highly electrophilic.

-

Safety Critical Control Point: When adding amines (e.g., piperazine, aniline) to this substrate, the reaction is exothermic .

Safe Reaction Setup Protocol

Objective: Perform a controlled SnAr substitution without thermal runaway.

-

Solvent Selection: Use high heat capacity solvents (e.g., DMF, DMSO, Acetonitrile). Note: DMF/DMSO can accelerate SnAr rates significantly, increasing exotherm risk.

-

Thermal Ballast: Always start the reaction at 0°C or -10°C.

-

Addition Mode: Add the nucleophile (amine) dropwise to the solution of 2,4-difluoro-3-nitrobenzoic acid. Never add the solid acid to a neat amine.

-

Monitoring: Use an internal temperature probe. If

, stop addition and allow cooling.

Figure 2: Step-by-step reaction protocol for Nucleophilic Aromatic Substitution (SnAr) to prevent thermal runaway.

Emergency Response & Waste Management

Fire Fighting

-

Media: Water spray, dry chemical, or CO2.

-

Specific Hazard: Thermal decomposition releases HF. Firefighters must wear full turnout gear and SCBA .

-

Post-Fire: Neutralize runoff with Calcium Carbonate or Lime to precipitate fluoride ions.

First Aid (HF Protocol)

Because this compound can release fluoride ions upon hydrolysis or decomposition:

-

Skin Contact: Wash with water for 5 minutes, then immediately apply 2.5% Calcium Gluconate Gel . Massage into skin until 15 minutes after pain subsides.

-

Eye Contact: Irrigate with water or saline for 15 minutes. Do not use calcium gluconate gel in eyes; use 1% calcium gluconate solution if available and directed by medical professionals.

Disposal

-

Classification: Hazardous Chemical Waste (Halogenated / Nitrogenous).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to catch HF/NOx).

-

Do NOT: Dispose of down the drain. The acidic nature and fluoride content are ecotoxic.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11168066 (Isomer Analog). Retrieved from [Link](Note: Used as homologous safety proxy for the 3-nitro isomer).

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [Link]

- Sandler, S. R., & Karo, W. (1992).Organic Functional Group Preparations (Vol. 12). Academic Press. (Source for SnAr reaction safety profiles).

Methodological & Application

Regioselective nucleophilic substitution of fluorine in 2,4-Difluoro-3-nitrobenzoic acid

Application Note: Regioselective Nucleophilic Substitution of 2,4-Difluoro-3-nitrobenzoic Acid

Protocols for Fluoroquinolone PrecursorsPart 1: Executive Summary & Strategic Analysis

The Challenge: 2,4-Difluoro-3-nitrobenzoic acid (DFNBA) is a critical scaffold in the synthesis of antibacterial fluoroquinolones (e.g., Sparfloxacin derivatives) and antiviral agents. The molecule presents a classic regioselectivity paradox: it possesses two electrophilic sites (C2 and C4) activated by a strong electron-withdrawing nitro group at C3.

-

Electronic Factors: Both C2 and C4 are ortho to the nitro group. C2 is further activated by the ortho-carboxylic acid, while C4 is activated by the para-carboxylic acid. Theoretical electronic mapping often predicts competitive reactivity.

-

Steric Factors: The C2 position is "sandwiched" between the carboxyl group and the bulky nitro group.

The Solution:

This guide details a protocol for the C4-selective nucleophilic aromatic substitution (

Part 2: Mechanistic Grounding

To control this reaction, one must understand the transition state energetics.

-

The C2 Pathway (Disfavored): Attack at C2 requires the nucleophile to approach a carbon flanked by a carboxylate (or carboxylic acid) and a nitro group. The transition state is destabilized by severe steric repulsion (Van der Waals strain), effectively raising the activation energy (

) despite favorable electronics. -

The C4 Pathway (Favored): The C4 position is flanked by a proton (C5) and the nitro group (C3). While the nitro group exerts some steric influence, the C5 proton is small, creating an open "attack vector" for the nucleophile.

Diagram 1: Regioselectivity Pathway & Steric Gating

Caption: Steric hindrance at C2 (flanked by -COOH and -NO2) directs the nucleophile to C4.

Part 3: Experimental Protocol

Objective: Synthesis of 4-(cyclopropylamino)-2-fluoro-3-nitrobenzoic acid (Model Reaction). Scope: Applicable to primary and secondary amines (e.g., piperazine, morpholine).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2,4-Difluoro-3-nitrobenzoic acid | 203.09 | 1.0 | Substrate |

| Cyclopropylamine | 57.09 | 2.2 | Nucleophile & Proton Scavenger |

| Triethylamine (TEA) | 101.19 | 1.0 | Auxiliary Base (Optional)* |

| Acetonitrile (MeCN) | - | 10 Vol | Solvent (Polar Aprotic) |

| HCl (1M) | - | Excess | Quenching/Precipitation |

*Note: If the amine is expensive, use 1.1 eq of amine and 2.5 eq of TEA. If the amine is cheap, use 2.2+ eq of amine to act as its own base.

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction flask with 2,4-Difluoro-3-nitrobenzoic acid (1.0 equiv) and Acetonitrile (10 volumes).

-

Observation: The solid may not fully dissolve immediately. Stir to create a suspension.

-

Cool the mixture to 0–5°C using an ice bath. Cooling is critical to suppress any potential side reactions at C2.

-

-

Addition:

-

Add Cyclopropylamine (2.2 equiv) dropwise over 15 minutes.

-

Exotherm Alert: The reaction is exothermic. The first equivalent deprotonates the carboxylic acid to form the carboxylate salt; the second equivalent acts as the nucleophile.

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

-

Reaction Monitoring:

-

Stir for 4–6 hours.

-

TLC/HPLC Check: Monitor the disappearance of the starting material.

-

Self-Validation Check: The reaction mixture usually turns from pale yellow to deep orange/red (characteristic of nitro-aniline derivatives).

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess amine and solvent (approx. 50% volume).

-

Dilute the residue with water (10 volumes). The solution will be basic (pH > 9) due to the amine salt.

-

Acidification: Slowly add 1M HCl with vigorous stirring until pH reaches 2–3.

-

Result: The product, now in its free acid form, will precipitate as a yellow/orange solid.

-

-

Purification:

Diagram 2: Experimental Workflow

Caption: Step-by-step execution for the C4-selective amination.

Part 4: Analytical Validation (Self-Correcting Systems)

To ensure the protocol worked, you must verify the regiochemistry.

Table 1: NMR Diagnostic Criteria

| Nucleus | Starting Material Signal | Product Signal (C4-Substituted) | Interpretation |

| Two distinct signals (approx -100 to -120 ppm range). | One distinct signal. | The loss of the C4-F signal confirms substitution. The remaining signal corresponds to C2-F. | |

| Two aromatic protons (C5-H and C6-H) showing F-H coupling. | Two aromatic protons with altered coupling constants. | The C5-H (ortho to the new amine) will show a significant upfield shift due to the shielding effect of the amine. |

Troubleshooting Guide:

-

Issue: Product is an oil/gum instead of a solid.

-

Cause: Incomplete acidification or presence of residual solvent.

-

Fix: Triturate the gum with hexanes or diethyl ether to induce crystallization.

-

-

Issue: Low Yield.

-

Cause: Formation of the carboxylate anion (

) deactivates the ring towards -

Optimization: If yield is consistently low, convert the starting material to the Ethyl Ester first. The ester is electronically more active and prevents salt formation. Post-reaction, the ester can be hydrolyzed back to the acid.

-

Part 5: References

-

National Center for Biotechnology Information (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

-

National Institutes of Health (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC. Available at: [Link]

-

MDPI (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate: A Precursor for Fluoroquinolones.[3] Available at: [Link][1][2][3][4][5][6]

Sources

- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for separating 2,4-Difluoro-3-nitrobenzoic acid from 5-nitro isomers

Senior Application Scientist Desk Subject: Isolation of 2,4-Difluoro-3-nitrobenzoic acid (3-NO2 isomer) from 2,4-Difluoro-5-nitrobenzoic acid (5-NO2 isomer).

Strategic Overview

In the nitration of 2,4-difluorobenzoic acid, the 5-nitro isomer is typically the thermodynamic and kinetic major product due to the directing effects of the fluorine atoms (ortho/para directors) and the steric hindrance at the 3-position (sandwiched between two fluorines).

Consequently, researchers targeting the 3-nitro isomer (a critical scaffold for fluoroquinolone antibiotics like Trovafloxacin) often face a crude mixture dominated by the 5-nitro impurity. Because these molecules are regioisomers with identical molecular weights (203.10 g/mol ) and similar polarities, standard flash chromatography is often inefficient for scale-up.[1]

This guide prioritizes fractional crystallization and spectroscopic validation as the primary workflows for purification.[1]

Phase 1: Diagnosis & Characterization

How do I definitively know which isomer I have isolated?

Before attempting purification, you must validate the composition of your crude solid.[1] Relying solely on LC-MS is insufficient because both isomers have identical masses (

The Coupling Constant Rule

The distinction lies in the position of the aromatic protons relative to each other.[1]

| Feature | 2,4-Difluoro-3-nitrobenzoic acid (Target) | 2,4-Difluoro-5-nitrobenzoic acid (Impurity) |

| Structure | Nitro group at C3.[2] Protons are at C5 and C6 .[1] | Nitro group at C5.[1][3][4][5][6] Protons are at C3 and C6 .[1] |

| Proton Relationship | Vicinal (Ortho) | Para (separated by C4/C5) |

| Coupling Constant ( | Large (~7–10 Hz) | Negligible (~0–2 Hz) |

| Spectral Appearance | Distinct doublets (or ddd) with strong splitting.[1] | Apparent singlets or triplets (due to |

Diagnostic Action:

Run a

-

If you see two aromatic signals interacting with a large coupling constant (8-10 Hz) , you have the 3-nitro isomer .

-

If you see isolated signals dominated by Fluorine coupling (small

values), you have the 5-nitro isomer .[1]

Phase 2: Purification Protocols

Method A: Fractional Crystallization (The "Workhorse" Method)

Best for: Removing significant 5-nitro contamination from a 3-nitro enriched crude.

The 5-nitro isomer typically has higher lattice energy and lower solubility in non-polar solvents compared to the 3-nitro isomer, which suffers from "ortho-di-fluorine" steric strain. We exploit this by using a solvent system where the impurity crystallizes, or the target remains in solution.[1]

Solvent System: Toluene : Ethyl Acetate (9:[1]1) or pure Chlorobenzene.[1]

Step-by-Step Protocol:

-

Dissolution: Suspend the crude solid in Toluene (10 mL per gram of solid). Heat to reflux (

).[1] -

Titration: If the solid does not dissolve, add Ethyl Acetate dropwise through the condenser until a clear solution is obtained. Do not add excess.

-

Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature on the oil bath (slow cooling prevents oiling out).

-

Seeding (Critical): At

, add a seed crystal of the 5-nitro isomer (if available) to induce its precipitation.[1] -

Filtration: Filter the resulting solids.

-

Precipitate: Enriched in 5-nitro isomer (Major impurity).[1]

-

Filtrate (Mother Liquor): Enriched in 2,4-Difluoro-3-nitrobenzoic acid .

-

-

Recovery: Evaporate the filtrate to dryness. Recrystallize the residue from acidified water (Water + 1% HCl) to obtain the pure 3-nitro form.[1]

Method B: Acid-Base "Swing" Extraction

Best for: Removing non-acidic impurities or unreacted starting material.

While pKa differences between the 3-nitro and 5-nitro isomers are subtle, they are distinct enough to allow enrichment if crystallization fails. The 3-nitro group (flanked by F) creates a different electronic environment for the carboxylate than the 5-nitro.[1]

-

Dissolve mixture in Ethyl Acetate .

-

Extract with saturated Sodium Bicarbonate (NaHCO

) .-

Note: Both acids will go into the aqueous layer.[1]

-

-

Selective Precipitation: Acidify the aqueous layer slowly with 1N HCl while stirring.

Phase 3: Troubleshooting & Visualization

Workflow Logic

The following diagram illustrates the decision matrix for purifying this specific isomeric mixture.

Caption: Decision tree for separating regioisomers based on initial composition analysis.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" instead of crystallizing. What is happening? A: Nitrobenzoic acids, particularly fluorinated ones, have low melting points and can form supercooled liquids (oils) in the presence of solvent impurities.[1]

-

Fix: Re-heat the mixture until clear. Turn off the stirrer (agitation promotes oiling).[1] Add a seed crystal at a temperature just below the boiling point of the solvent.[1] Allow it to cool extremely slowly (wrap the flask in foil/towel).

Q: Can I use Flash Chromatography? A: Yes, but it is difficult. The acids streak on silica due to the free carboxylic proton.[1]

-

Fix: You must add 1% Formic Acid or 0.5% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH).[1] This suppresses ionization and sharpens the peaks.[1]

Q: Why is the 3-nitro isomer so much harder to make? A: This is a classic "Directing Group" conflict. In 2,4-difluorobenzoic acid, the Fluorine atoms are ortho/para directors.

-

F at position 2 directs to C3 and C5.[1]

-

F at position 4 directs to C3 and C5.[1]

-

However, C3 is sterically crowded (between two Fs).[1] C5 is more accessible.[1] Therefore, direct nitration favors the 5-nitro isomer (~80-90%). Obtaining the 3-nitro often requires separating it from this major product.[1]

References

-

Regioselectivity in Nitration

-

Purification Methodologies

- Patent: Process for the preparation of 2,4-difluoro-3-nitrobenzoic acid (US P

-

Source:

- Relevance: Details the fractional crystallization techniques using organic solvents to separ

-

Spectroscopic Data

-

Database: Spectral Database for Organic Compounds (SDBS).[1]

- Relevance: Confirmation of coupling constants for 1,2,3,4-substituted benzene rings.

-

-

Advanced Synthesis (Alternative Route)

- Paper: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (involves similar nitro-intermedi

-

Source:

- Relevance: Discusses the difficulty of separating these specific nitro-isomers and alternative synthetic p

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.